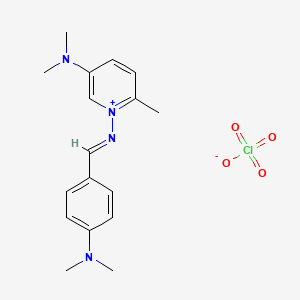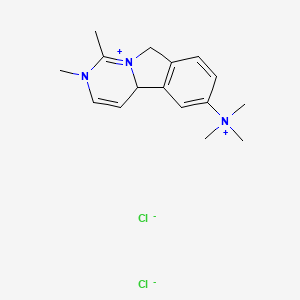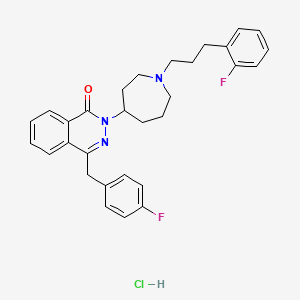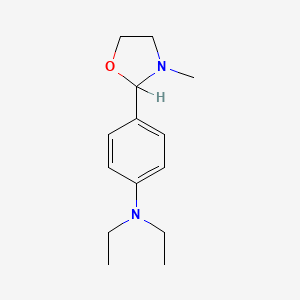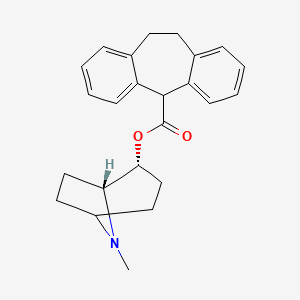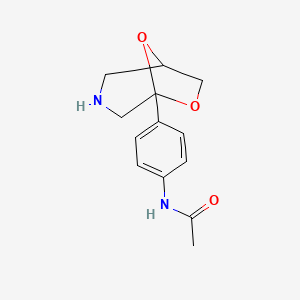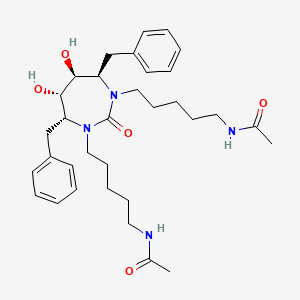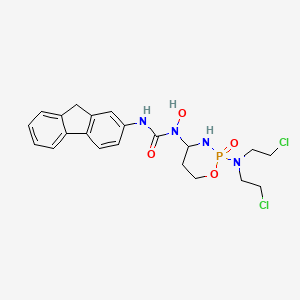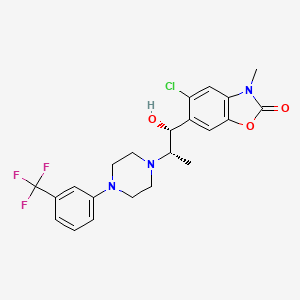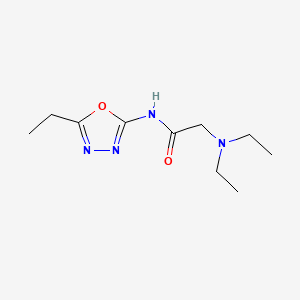
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of diethylamine with an appropriate oxadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Diethylamine and 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid.
Reaction: The carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride.
Amidation: The acyl chloride is then reacted with diethylamine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
科学的研究の応用
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethylamine
- (5-Ethyl-1,3,4-oxadiazol-2-yl)methylaminehydrochloride
- Methyl 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoate
Uniqueness
Compared to similar compounds, 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the diethylamino group, which can enhance its solubility and biological activity. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
147396-44-9 |
|---|---|
分子式 |
C10H18N4O2 |
分子量 |
226.28 g/mol |
IUPAC名 |
2-(diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O2/c1-4-9-12-13-10(16-9)11-8(15)7-14(5-2)6-3/h4-7H2,1-3H3,(H,11,13,15) |
InChIキー |
JYYLHIGIPGWKFM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(O1)NC(=O)CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



